

7-Bromoimidazo[1,5-a]pyridine suppliers and commercial availability

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Compound of Interest

Compound Name: 7-Bromoimidazo[1,5-a]pyridine

Cat. No.: B592049

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7-Bromoimidazo[1,5-a]pyridine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial availability, chemical properties, and biological significance of **7-Bromoimidazo[1,5-a]pyridine** and its derivatives. This guide includes a summary of commercial suppliers, key chemical data, and insights into its application in targeting critical signaling pathways in drug discovery.

Commercial Availability and Supplier Information

7-Bromoimidazo[1,5-a]pyridine (CAS No. 865156-48-5) is a heterocyclic building block available from various chemical suppliers.^[1] The availability, purity, and offered quantities can vary. Below is a summary of key suppliers and their product specifications.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Specification	Storage Conditions
BLD Pharm	7-Bromoimidazo[1,5-a]pyridine	865156-48-5	C ₇ H ₅ BrN ₂	197.03	Not specified	Inert atmosphere, 2-8°C
Sigma-Aldrich	7-Bromoimidazo[1,2-a]pyridine, AldrichCP R	808744-34-5	C ₇ H ₅ BrN ₂	197.03	Not specified; sold "as-is"	Room temperature
Oakwood Chemical	7-Bromoimidazo[1,2-a]pyridine	808744-34-5	C ₇ H ₅ BrN ₂	197.04	Not specified	Not specified
LabSolutions	7-Bromoimidazo[1,2-a]pyridine	808744-34-5	C ₇ H ₅ BrN ₂	197.03	95%	Not specified

Note: The user should verify the isomeric form of the compound with the supplier, as both imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine isomers are commercially available and share the same molecular formula and weight.

Key Chemical and Physical Properties

Property	Value
Molecular Formula	C ₇ H ₅ BrN ₂
Molecular Weight	~197.03 g/mol
Appearance	Typically a solid
SMILES Code	<chem>BrC1=CC2=CN=CN2C=C1</chem> [1]

Synthesis and Experimental Protocols

The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various organic chemistry methodologies. A common approach involves the cyclocondensation of 2-(aminomethyl)pyridines with suitable reagents.

General Synthesis of Imidazo[1,5-a]pyridines

A representative synthetic protocol for a related imidazo[1,5-a]pyridine derivative is the cyclocondensation of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine.[\[2\]](#) While not specific for the 7-bromo derivative, this illustrates a general synthetic strategy.

Materials:

- (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
- Appropriate cyclizing agent (e.g., carbon disulfide for a thione derivative)
- Solvent (e.g., ethanol)
- Base (e.g., potassium hydroxide)

Procedure:

- Dissolve the starting amine in the chosen solvent.
- Add the base and the cyclizing agent to the reaction mixture.
- Heat the mixture under reflux for a specified period.

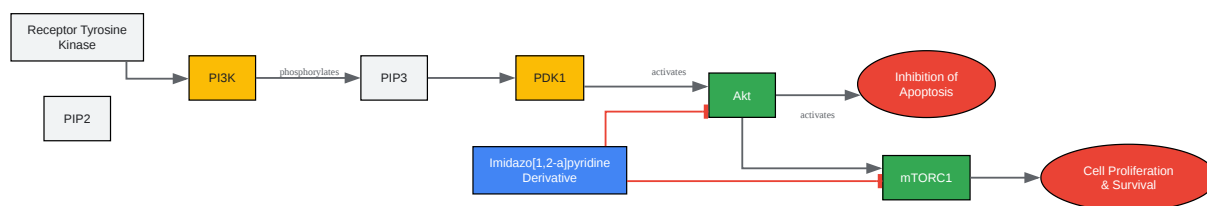
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, cool the reaction mixture and perform a suitable work-up, which may include acidification, extraction, and purification by chromatography or recrystallization.[2]

Role in Drug Discovery and Signaling Pathways

Imidazo[1,5-a]pyridine and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets. They have been investigated as inhibitors of several key protein kinases involved in cancer and other diseases.

Inhibition of PI3K/Akt/mTOR Pathway

Derivatives of the isomeric imidazo[1,2-a]pyridine have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

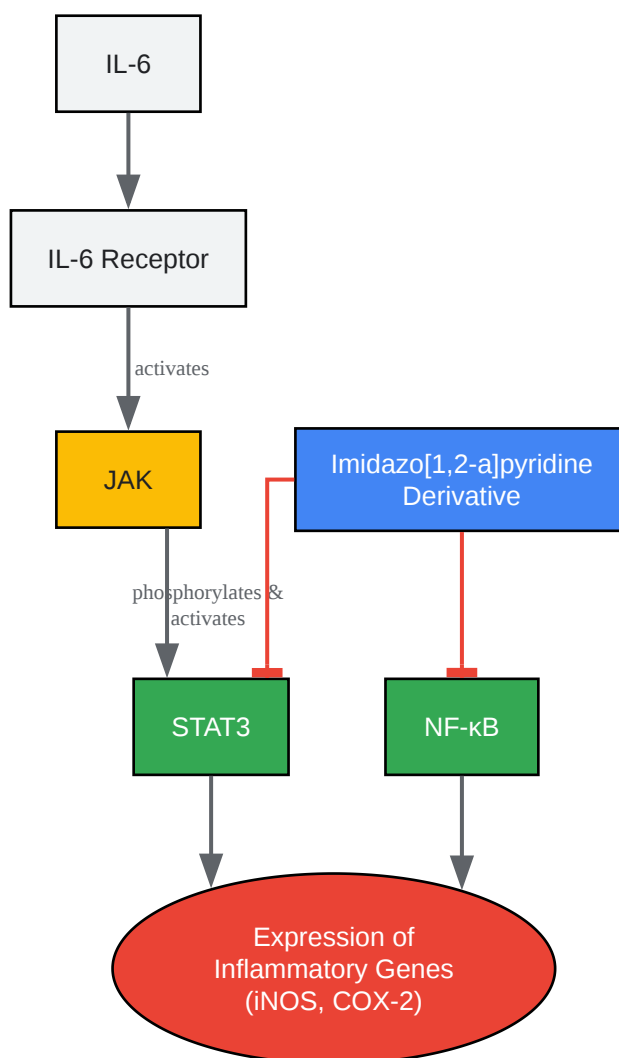


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Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazopyridine derivatives.

Modulation of STAT3/NF-κB Signaling

Novel imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[4] This pathway is crucial in inflammation and cancer.

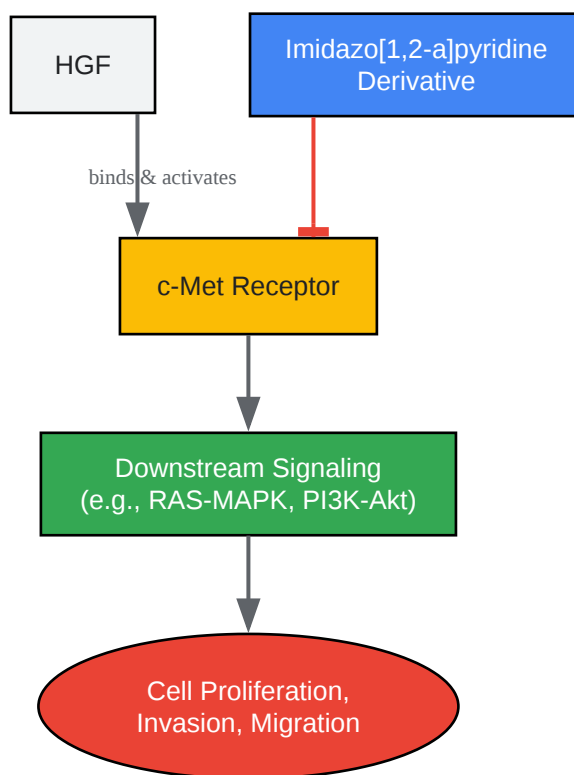


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Caption: Modulation of the STAT3/NF-κB signaling pathway.

Inhibition of c-Met Kinase

Certain imidazo[1,2-a]pyridine derivatives have been designed as potent and selective inhibitors of the c-Met receptor tyrosine kinase.[5] Dysregulation of the HGF/c-Met pathway is implicated in tumor growth and metastasis.

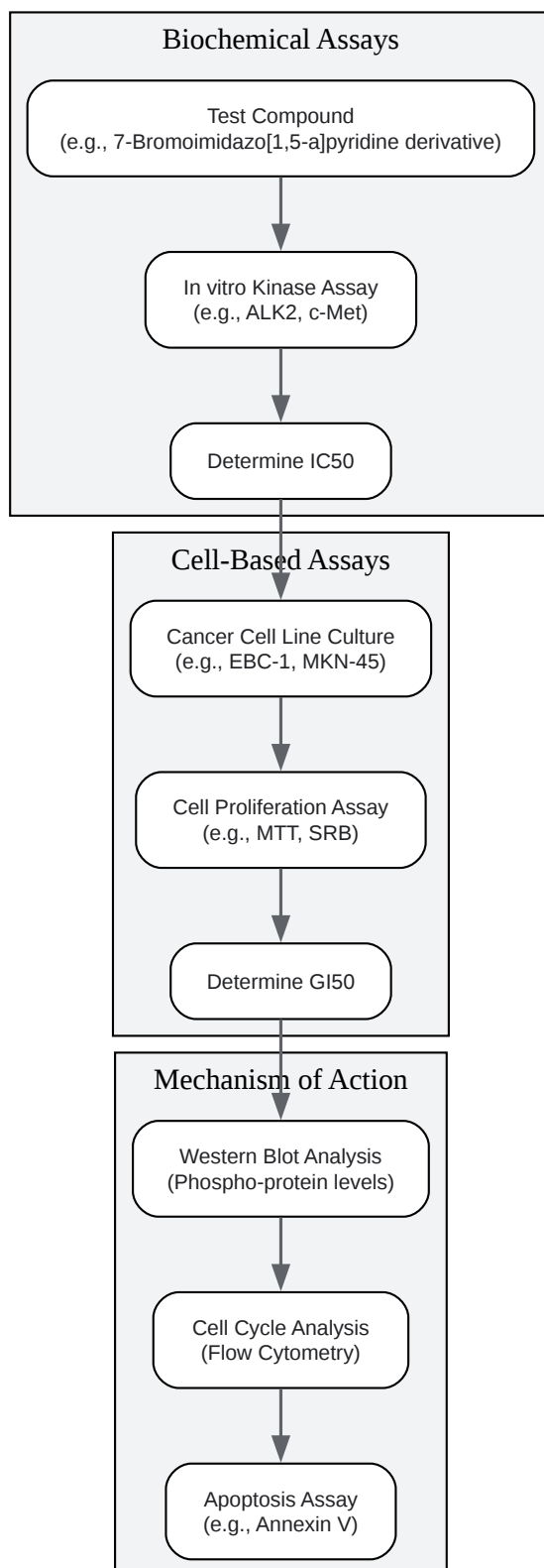


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Caption: Inhibition of the c-Met signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of **7-Bromoimidazo[1,5-a]pyridine** derivatives as kinase inhibitors typically follows a standardized workflow.



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Caption: A typical experimental workflow for screening kinase inhibitors.

This technical guide provides a foundational understanding of **7-Bromoimidazo[1,5-a]pyridine** for its application in research and drug development. Researchers are encouraged to consult the original publications for detailed experimental conditions and further insights.

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